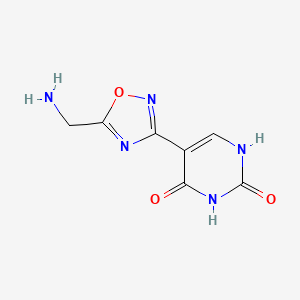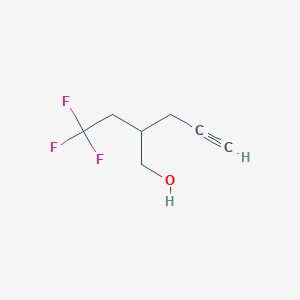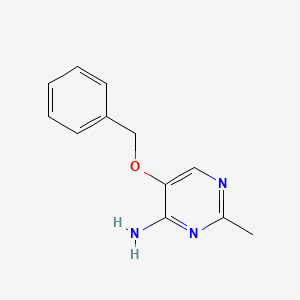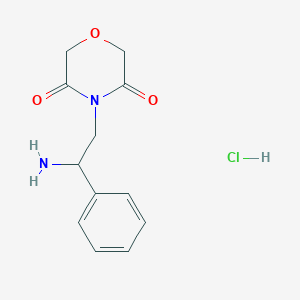
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with an amino-phenylethyl group and two keto groups at positions 3 and 5. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Amino-Phenylethyl Group: The amino-phenylethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the morpholine derivative with a suitable phenylethylamine precursor under basic conditions.
Formation of the Dione Structure: The keto groups at positions 3 and 5 can be introduced through oxidation reactions using appropriate oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the morpholine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Phenylethylamine, alkyl halides.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, hydroxylated compounds, and other functionalized derivatives.
Applications De Recherche Scientifique
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, similar morpholine derivatives have been shown to inhibit fungal enzymes, affecting sterol synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the amino-phenylethyl group and dione structure.
4-(2-Amino-2-phenylethyl)morpholine: Lacks the dione structure.
3,5-Dioxomorpholine: Lacks the amino-phenylethyl group.
Uniqueness
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride is unique due to the combination of the morpholine ring, amino-phenylethyl group, and dione structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
4-(2-amino-2-phenylethyl)morpholine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-10(9-4-2-1-3-5-9)6-14-11(15)7-17-8-12(14)16;/h1-5,10H,6-8,13H2;1H |
Clé InChI |
XYSFMLJKFQBUIG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CO1)CC(C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
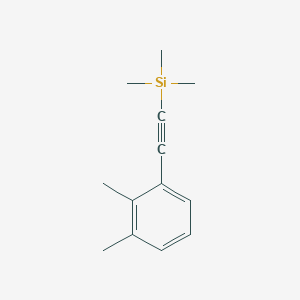
![[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)



